2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a methoxyethoxy group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-methoxyethoxy)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Phthalic anhydride+2-(2-methoxyethoxy)amine→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically carried out at elevated temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the isoindole ring to a more saturated form, potentially altering its chemical properties.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated isoindole derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The isoindole ring structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
2-Methoxyethanol: An organic compound with similar methoxyethoxy functionality but lacks the isoindole ring.
2-(2-Methoxyethoxy)ethanol: Shares the methoxyethoxy group but has a different core structure.
Uniqueness: 2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the methoxyethoxy group and the isoindole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione, a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isoindole core and various substituents that may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is . Its structural features include:
- An isoindole backbone.
- A methoxyethoxy substituent that may enhance solubility and bioavailability.
Biological Activity Overview
Research has indicated that compounds with an isoindole structure often exhibit a range of biological activities. These include anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound are summarized below.
Anti-inflammatory Activity
Studies have shown that isoindole derivatives can inhibit inflammatory pathways. For instance:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Data : In vitro assays demonstrated that the compound reduced TNF-alpha production in RAW 264.7 macrophage cells with an IC50 value comparable to known anti-inflammatory agents .
Anticancer Potential
Isoindoles have been investigated for their anticancer properties:
- Cell Lines : The compound was tested against various cancer cell lines (e.g., breast and lung cancer).
- Results : It exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 30 µM depending on the cell line. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study assessing the proliferation of breast cancer cells:
- Method : MTT assay was used to evaluate cell viability.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using mouse models of arthritis demonstrated:
- Method : Mice were treated with the compound prior to inducing inflammation.
- Results : Significant reduction in paw swelling was observed, indicating effective anti-inflammatory action.
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is often influenced by their structural components:
Substituent | Effect on Activity |
---|---|
Methoxy group | Enhances solubility and bioactivity |
Ethoxy group | Improves interaction with biological targets |
Carbonyl groups | Essential for receptor binding and activity |
Properties
IUPAC Name |
2-(2-methoxyethoxy)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZTZHLOKNNTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512941 | |
Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-18-7 | |
Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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